molecular formula C7H5ClINO2 B1446370 1-(Chloromethyl)-3-iodo-5-nitrobenzene CAS No. 1261794-69-7

1-(Chloromethyl)-3-iodo-5-nitrobenzene

Cat. No.: B1446370
CAS No.: 1261794-69-7
M. Wt: 297.48 g/mol
InChI Key: UEFFDIXVKYRIRM-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-iodo-5-nitrobenzene is an aromatic compound characterized by the presence of chloromethyl, iodo, and nitro functional groups attached to a benzene ring

Preparation Methods

The synthesis of 1-(Chloromethyl)-3-iodo-5-nitrobenzene typically involves the chloromethylation of 3-iodo-5-nitrobenzene. One common method is the reaction of 3-iodo-5-nitrobenzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures . This method provides good yields and is relatively straightforward.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

1-(Chloromethyl)-3-iodo-5-nitrobenzene undergoes various types of chemical reactions, including:

Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Chloromethyl)-3-iodo-5-nitrobenzene has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications, making it valuable in the development of new materials and catalysts.

    Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Industry: In the materials science field, it can be used to create polymers with specific properties, such as enhanced thermal stability or conductivity. It is also used in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-iodo-5-nitrobenzene depends on the specific application and the target molecule it interacts with. In general, the compound’s reactivity is influenced by the electron-withdrawing effects of the nitro and iodo groups, which make the benzene ring more susceptible to nucleophilic attack. The chloromethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds.

In biological systems, derivatives of this compound may interact with specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved would depend on the structure of the derivative and the biological context .

Comparison with Similar Compounds

1-(Chloromethyl)-3-iodo-5-nitrobenzene can be compared with other chloromethylated aromatic compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

1-(chloromethyl)-3-iodo-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClINO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFFDIXVKYRIRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])I)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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